(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid
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Description
Synthesis Analysis
The synthesis of these types of compounds can be complex and often involves multiple steps. For example, a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[18 F]fluorobutanoic acid, was designed and synthesized . Another study showed that (2S,4R)-4-fluoroglutamine is selectively taken up and trapped by tumor cells .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse. For instance, the reaction of a racemic mixture of a chiral alcohol with an enantiomerically pure carboxylic acid results in a mixture of diastereomers . Another study discussed the incorporation of groups that can stabilize the structure of proline-based catalysts, which can substantially modulate both reaction rate and stereoselectivity .Mechanism of Action
Target of Action
It is known that this compound is a derivative of proline , which plays a crucial role in protein synthesis and structure. Proline derivatives can interact with various proteins and influence their stability and function .
Mode of Action
It is known that proline derivatives can induce pre-organization in target proteins, delivering additional conformational stability without perturbing the overall protein structure . The fluorinated pyrrolidine rings of proline can stabilize either a Cγ-exo or a Cγ-endo ring pucker depending on the proline chirality (4R/4S) in a complex protein structure .
Biochemical Pathways
As a proline derivative, it may influence protein synthesis and folding pathways, contributing to the stability and function of various proteins .
Pharmacokinetics
A related compound, (2s,4r)-4-[18f]fluoroglutamine, has been investigated for its pharmacokinetic properties . These studies might provide some insights into the potential pharmacokinetics of (2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid.
Result of Action
It is known that proline derivatives can enhance the stability of proteins . This could potentially lead to changes in protein function and cellular processes.
Safety and Hazards
Properties
IUPAC Name |
(2S,4R)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-14-16(12-22(28)23(29)30)13-27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCMCAXZWBWLK-ZHRRBRCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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